molecular formula C16H16N4O3S3 B10929866 4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide

4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide

Cat. No.: B10929866
M. Wt: 408.5 g/mol
InChI Key: ITSOBEAYZKSYAG-RIYZIHGNSA-N
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Description

4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling with the benzenesulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazolidinone rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2-{(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include those with pyrazole or thiazolidinone rings but lacking the benzenesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C16H16N4O3S3

Molecular Weight

408.5 g/mol

IUPAC Name

4-[2-[(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H16N4O3S3/c1-19-10-12(9-18-19)8-14-15(21)20(16(24)25-14)7-6-11-2-4-13(5-3-11)26(17,22)23/h2-5,8-10H,6-7H2,1H3,(H2,17,22,23)/b14-8+

InChI Key

ITSOBEAYZKSYAG-RIYZIHGNSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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